molecular formula C10H12FNS B8438342 N-4-fluorobenzyl-N-methylthioacetamide

N-4-fluorobenzyl-N-methylthioacetamide

Cat. No.: B8438342
M. Wt: 197.27 g/mol
InChI Key: QBZFIENIQXWDPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-4-fluorobenzyl-N-methylthioacetamide is a useful research compound. Its molecular formula is C10H12FNS and its molecular weight is 197.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12FNS

Molecular Weight

197.27 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-methylethanethioamide

InChI

InChI=1S/C10H12FNS/c1-8(13)12(2)7-9-3-5-10(11)6-4-9/h3-6H,7H2,1-2H3

InChI Key

QBZFIENIQXWDPN-UHFFFAOYSA-N

Canonical SMILES

CC(=S)N(C)CC1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Combine N-methyl-N-(4-fluorobenzyl)acetamide (364.8 g, 2.01 mol) and THF (9 L). Stir to dissolve and then add phosphorus pentasulfide (537.7 g, 1.21 mol). After 45 min heat to reflux for 3 h, then cool and stir overnight to give a solid. Collect the solid by filtration and rinse the cake with THF (4 L), evaporate the filtrate in vacuo to give a residue, dissolve the residue in methylene chloride (about 500 mL), and passed over a cake of silica gel 60 (1.2 kg) preconditioned with heptane. Elute with 4 L of heptane/methylene chloride (1:1) followed by 100% methylene chloride to afford 217.98 g of N-methyl-N-(4-fluorobenzyl)thioacetamide (55%): mp=99-104° C.; Rf=0.42 (methylene chloride); 1H NMR (CDCl3) 7.35-7.26 (m, 1), 7.14-6.96 (m, 3),5.28 (s, 1.2) and 4.79 (s, 0.8), 3.42 (s, 1.2) and 3.15 (s, 1.8), 2.72 (s, 1.2) and 2.69 (s, 1.8). Note: Partial protons are believed to be due to rotomers.
Quantity
364.8 g
Type
reactant
Reaction Step One
Name
Quantity
9 L
Type
reactant
Reaction Step Two
Quantity
537.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Step b) Add acetyl chloride (9.28 g, 118 mmol) to a mixture of triethylamine (16.0 g, 158 mmol) and 4-fluorobenzylamine (9.90 g, 78.8 mmol) in 200 mL of ethyl acetate at 0° C. and stir for 12 hours. Add 100 mL of water to the mixture. Extract aqueous layer with ethyl acetate (3×100 mL). Combine organic layers and wash with brine then dry over anhydrous Na2SO4 Remove solvent under reduced pressure to give N-(4-fluorobenzyl)acetamide (13.5 gm) in 100% yield as a yellow oil. Add NaH (6.5 g, 162 mmol) to N-(4-fluorobenzyl)-acetamide (13.5 g, 80.8 mmol) in 200 mL of tetrahydrofuran at 0° C. and stir for 4 hours. Then add methyl iodide (22.9 g, 161.6 mmol) to the above mixture and stir for 12 hours. Pour mixture into 200 mL of water. Extract aqueous layer with methylene chloride (3×200 mL). Combine organic layers and wash with brine then dry over anhydrous Na2SO4. Remove solvent under reduced pressure. Purify the residue by column chromatography (silica gel, 5% acetone in hexanes, 50% acetone in hexanes) to give N-(4-fluorobenzyl)-N-methylacetamide (9.1 gm) in 64% yield as a yellow oil. Add Lawesson reagent (20.3 g, 50.3 mmol) to N-(4-fluorobenzyl)-N-methylacetamide (9.1 g, 50.3 mmol) in 200 mL of toluene and heat to 100° C. for three hours. Remove solvent under reduced pressure. Purify the residue with a column chromatography (silica gel, 2% methylene chloride in hexanes, 100% methylene chloride) to give N-(4-fluorobenzyl)-N-methylthioacetamide (5.6 g) 56.5% as a yellow solid: MS 198 (MH+).
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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